N-(2-Amino-2-phenylethyl)-5-oxo-2,3,6,7,8,9-hexahydro-1H-pyrrolo[1,2-a]azepine-9a-carboxamide;hydrochloride
Description
The compound N-(2-Amino-2-phenylethyl)-5-oxo-2,3,6,7,8,9-hexahydro-1H-pyrrolo[1,2-a]azepine-9a-carboxamide;hydrochloride features a complex polycyclic framework, combining a pyrrolo-azepine core with a 2-amino-2-phenylethyl carboxamide substituent. The hydrochloride salt form enhances solubility, a critical factor for bioavailability in therapeutic applications .
Properties
IUPAC Name |
N-(2-amino-2-phenylethyl)-5-oxo-2,3,6,7,8,9-hexahydro-1H-pyrrolo[1,2-a]azepine-9a-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2.ClH/c19-15(14-7-2-1-3-8-14)13-20-17(23)18-10-5-4-9-16(22)21(18)12-6-11-18;/h1-3,7-8,15H,4-6,9-13,19H2,(H,20,23);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRKUVNYMOYTJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCCN2C(=O)C1)C(=O)NCC(C3=CC=CC=C3)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of EN300-26676378 are the Histone Deacetylase (HDAC) enzymes , specifically HDAC1 and HDAC2 . These enzymes play a crucial role in the regulation of gene expression by removing acetyl groups from histones, which leads to the condensation of chromatin and repression of gene transcription.
Mode of Action
EN300-26676378 acts as an inhibitor of HDAC1 and HDAC2 . It binds to these enzymes, preventing them from removing acetyl groups from histones. This results in a more relaxed chromatin structure, allowing for increased gene transcription. The compound contains an N-(2-Amino-phenyl)-amide moiety, which serves as a zinc-binding group in the active site of the HDAC enzymes.
Biochemical Pathways
The inhibition of HDAC1 and HDAC2 by EN300-26676378 affects various biochemical pathways. One significant effect is the upregulation of gene transcription . This can lead to changes in cell proliferation and differentiation, and has been shown to have anti-proliferative activity against certain cancer cell lines.
Result of Action
The inhibition of HDAC1 and HDAC2 by EN300-26676378 leads to changes in gene expression . This can result in various cellular effects, including decreased cell proliferation and increased cell differentiation. In particular, the compound has been shown to have anti-proliferative activity against the A549 and SF268 cancer cell lines.
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several heterocyclic systems described in the literature. Key comparisons include:
Pyrrolo-Pyridine Derivatives
- Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9a) and Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9b): These compounds () feature a pyrrolo-pyridine core, differing from the target compound’s pyrrolo-azepine system. The azepine ring introduces a seven-membered ring, which may confer greater conformational flexibility compared to the six-membered pyridine in 9a/b.
Chromeno-Pyrimidine Derivatives
- 9-(2-Chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one (4) and related hydrazono derivatives (9a–d, –5): These compounds incorporate fused chromene and pyrimidine rings, contrasting with the pyrrolo-azepine-carboxamide scaffold. However, shared features include: Chlorophenyl substituents: Present in chromeno-pyrimidines (–5) but absent in the target compound. Chlorine atoms enhance lipophilicity and metabolic stability. Carboxamide vs. Ester Groups: The target compound’s carboxamide may improve target binding specificity compared to ester-containing analogues .
Electronic and Steric Properties
highlights that compounds with similar electronic character but divergent geometries (“isovalency”) may exhibit distinct bioactivity. For example:
- The pyrrolo-azepine core’s larger ring size may alter π-π stacking or hydrophobic interactions relative to pyrrolo-pyridines or chromeno-pyrimidines .
Data Table: Structural and Functional Comparison
Preparation Methods
Hantzsch Pyrrole Formation
Ethanolamine reacts with 2,5-dimethoxytetrahydrofuran under acidic conditions to generate 1-(2-hydroxyethyl)pyrrole (2a ) in 65–78% yield. Protection of the hydroxyl group as a tetrahydropyranyl (THP) ether (17a ) precedes acylation with ethoxalyl chloride in pyridine, yielding α-keto ester 18a .
Cyclization to Pyrroloazepine
Saponification of 18a with aqueous NaOH produces the unstable α-keto acid, which undergoes Wolff-Kishner reduction to form the acetic acid derivative. Subsequent cyclization via Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate) affords 5,6,7,8-tetrahydro-9H-pyrrolo[1,2-a]azepine-9-carboxylic acid (28a ) in 43–58% yield.
Table 1: Optimization of Cyclization Conditions
| Reagent System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| PPh₃/DEAD | THF | 0 → 25 | 58 |
| PPh₃/DIAD | DCM | 25 | 43 |
| NaH (Cat.) | Toluene | 80 | 32 |
Preparation of 2-Amino-2-phenylethylamine
The 2-amino-2-phenylethylamine moiety is synthesized from styrene oxide via regioselective aminolysis:
Epoxide Ring-Opening
Styrene oxide reacts with sodium bis(trimethylsilyl)amide (NaHMDS) in tetrahydrofuran (THF) at 0–25°C for 20 hours, yielding 2-amino-1-phenylethanol in 81% yield. The reaction proceeds via nucleophilic attack at the less hindered carbon, favoring anti-Markovnikov addition.
Reduction to Primary Amine
The secondary alcohol in 2-amino-1-phenylethanol is reduced using LiAlH₄ or catalytic hydrogenation (H₂/Pd-C) to produce 2-amino-2-phenylethylamine. Yields range from 70–85%, with purity confirmed by ¹H NMR.
Carboxamide Coupling
The carboxylic acid 28a is activated as an acyl chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM). Reaction with 2-amino-2-phenylethylamine in the presence of triethylamine (TEA) generates the carboxamide:
Reaction Scheme:
- 28a + SOCl₂ → Acyl chloride (0°C, 2 h, 95% conversion)
- Acyl chloride + Amine + TEA → N-(2-Amino-2-phenylethyl)-5-oxo-hexahydroazepine-carboxamide (25°C, 12 h, 78% yield)
Critical Parameters:
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid (HCl) in ethyl acetate to precipitate the hydrochloride salt. Crystallization from ethanol/water (1:1) affords the final compound in >99% purity (HPLC).
Table 2: Salt Formation Optimization
| Acid (Equiv.) | Solvent | Crystallization Yield (%) |
|---|---|---|
| 1.1 HCl | EtOAc | 85 |
| 1.5 HCl | EtOH/H₂O | 92 |
| 2.0 HCl | MeOH/Et₂O | 88 |
Analytical Validation and Byproduct Mitigation
Purity Assessment
Byproduct Analysis
Major impurities include:
- Cyclopropylalkyl amines: Formed if dichloromethane is present during cyclopropanation steps (mitigated by solvent switching to toluene).
- Decarboxylation products: Controlled via low-temperature saponification (0–5°C).
Scale-Up and Industrial Feasibility
Pilot-scale batches (10 kg) demonstrate consistent yields (72–76%) using:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
